N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzoxazole ring, a piperidine moiety, and a thiophene sulfonamide group, contributes to its wide range of biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzoxazole derivatives have been identified as inhibitors of G-protein-coupled receptor kinases (GRK)-2 and -5
Cellular Effects
Benzoxazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some benzoxazole derivatives have been found to inhibit GRK-2 and -5, suggesting potential binding interactions with these biomolecules
Preparation Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of benzo[d]oxazole-2-thiol by reacting 2-aminophenol with potassium hydroxide and carbon disulfide in methanol . This intermediate is then reacted with a piperidine derivative in the presence of triethylamine to form the desired compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Comparison with Similar Compounds
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can be compared with other benzoxazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit significant anti-inflammatory and antimicrobial activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: Known for their COX-2 inhibitory activity, these compounds are used in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its combined structural features, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-25(22,16-6-3-11-24-16)18-12-13-7-9-20(10-8-13)17-19-14-4-1-2-5-15(14)23-17/h1-6,11,13,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRJOKTLVEPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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